N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0787111
InChI:
InChI=1S/C17H14ClN3O3S/c1-10(22)19-11-6-7-13-15(8-11)25-17(20-13)21-16(23)9-24-14-5-3-2-4-12(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23)
SMILES:
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl
Molecular Formula:
C17H14ClN3O3S
Molecular Weight:
375.8 g/mol
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide
CAS No.:
Cat. No.: VC0787111
Molecular Formula: C17H14ClN3O3S
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN3O3S |
|---|---|
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C17H14ClN3O3S/c1-10(22)19-11-6-7-13-15(8-11)25-17(20-13)21-16(23)9-24-14-5-3-2-4-12(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23) |
| Standard InChI Key | GTWZDDNPSFAVHS-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator